
Methyl anthracene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl anthracene-2-carboxylate is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon It is characterized by the presence of a carboxylate group at the second position of the anthracene ring, which is esterified with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl anthracene-2-carboxylate typically involves the esterification of anthracene-2-carboxylic acid. One common method is the reaction of anthracene-2-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction results in the formation of this compound and water as a byproduct .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and more efficient separation techniques to maximize yield and purity. The use of catalysts and solvents is carefully controlled to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl anthracene-2-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene-2-methanol or other reduced forms.
Substitution: Halogenated anthracene derivatives.
Aplicaciones Científicas De Investigación
Methyl anthracene-2-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl anthracene-2-carboxylate is primarily related to its ability to participate in photophysical and photochemical processes. The compound’s conjugated π-system allows it to absorb light and undergo various electronic transitions. These properties make it useful in applications such as light harvesting and molecular sensing .
Comparación Con Compuestos Similares
Similar Compounds
Anthracene-9-carboxylate: Similar in structure but with the carboxylate group at the ninth position.
Anthraquinone derivatives: Oxidized forms of anthracene with different functional groups.
Bianthracene derivatives: Compounds with two anthracene units linked together.
Uniqueness
Methyl anthracene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring precise control over electronic and optical characteristics .
Propiedades
Número CAS |
25308-60-5 |
|---|---|
Fórmula molecular |
C16H12O2 |
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
methyl anthracene-2-carboxylate |
InChI |
InChI=1S/C16H12O2/c1-18-16(17)14-7-6-13-8-11-4-2-3-5-12(11)9-15(13)10-14/h2-10H,1H3 |
Clave InChI |
MDRJRJLPUAYVFA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=CC3=CC=CC=C3C=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(4-Chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B14085485.png)
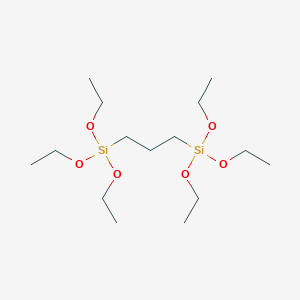
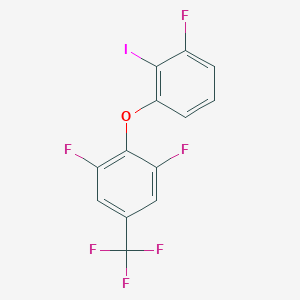
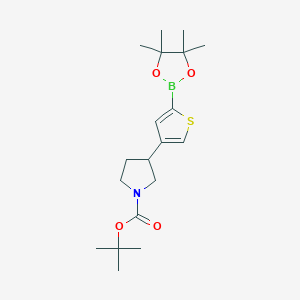
![5-(4-methoxyphenyl)-N-[2-(pyridin-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B14085515.png)


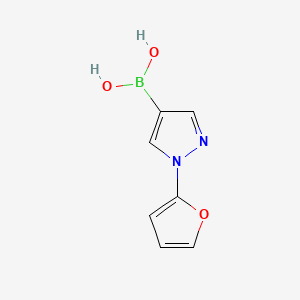

![(4-{5-Bromo-2-chloropyrrolo[2,3-d]pyrimidin-7-yl}piperidin-1-yl) tert-butyl formate](/img/structure/B14085539.png)
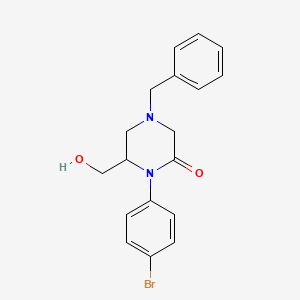
![3-[(2S,6R,7S,7aS)-6,7-dihydroxy-hexahydro-1H-pyrrolizin-2-yl]-1-(naphthalen-1-yl)thiourea](/img/structure/B14085542.png)

![2-(3-Methoxypropyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085553.png)
